Pyrocoll

Overview

Description

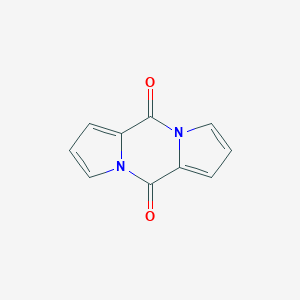

Pyrocoll is a bacterial metabolite originally isolated from Streptomyces . It inhibits the growth of various bacteria and cancer cells . It’s also known as a synthetic compound and a constituent of cigarette smoke .

Synthesis Analysis

Pyrocoll is known to be synthesized from Pyrrole-2-carboxylic acid . The synthesis involves the use of methyl dichlorophosphite, triethylamine, and 1-methyl-3-methylimidazol-3-ium dimethyl phosphate in toluene at 145°C for 1 hour under microwave irradiation .Molecular Structure Analysis

Pyrocoll has a molecular formula of C10H6N2O2 . It contains 22 bonds in total, including 16 non-H bonds, 12 multiple bonds, 2 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, and 2 Pyrroles .Physical And Chemical Properties Analysis

Pyrocoll has a density of 1.5±0.1 g/cm³, a boiling point of 216.2±36.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.3±3.0 kJ/mol .Scientific Research Applications

Antibacterial Agent

Pyrocoll is a bacterial metabolite originally isolated from Streptomyces . It has been found to inhibit the growth of several bacteria including A. aurescens, A. globiformis, A. oxydans, A. pascens, and R. erythropolis . The minimum inhibitory concentrations (MICs) for these bacteria range from 1 to 10 μg/mL .

Anticancer Agent

Pyrocoll has shown promising results as an anticancer agent. It has been found to inhibit the growth of HMO2, HepG2, and MCF-7 cancer cells . The GI50 values (the concentration that reduces cell growth by 50%) for these cancer cells are 0.28, 0.42, and 2.2 μg/mL, respectively .

Antiparasitic Agent

Pyrocoll has also demonstrated antiparasitic activity. It is active against P. falciparum and T. rhodesiense . The IC50 values (the concentration that inhibits 50% of the parasitic activity) for these parasites are 1.19 and 1.97 μg/mL, respectively .

Antifungal Agent

According to some research, Pyrocoll has shown activity against some fungi . However, more research is needed to confirm its antifungal properties and to understand its mechanism of action.

Antiprotozoal Agent

Pyrocoll has demonstrated antiprotozoal activity . This suggests that it could potentially be used in the treatment of diseases caused by protozoa. However, further research is needed to explore this application.

Research Tool in Biochemistry

Given its various biological activities, Pyrocoll can be used as a research tool in biochemistry and pharmacology. It can be used to study the mechanisms of action of antibacterial, anticancer, and antiparasitic agents .

Safety and Hazards

Mechanism of Action

Target of Action

Pyrocoll is a bacterial metabolite originally isolated from Streptomyces . It has been found to inhibit the growth of various bacteria such as A. aurescens, A. globiformis, A. oxydans, A. pascens, and R. erythropolis . Additionally, it has shown inhibitory effects on HMO2, HepG2, and MCF-7 cancer cells . Therefore, its primary targets can be considered these bacteria and cancer cells.

Mode of Action

It is known that pyrocoll interacts with its targets (bacteria and cancer cells) and inhibits their growth . The specific interactions and resulting changes at the molecular level are still under investigation.

Biochemical Pathways

Given its inhibitory effects on certain bacteria and cancer cells, it can be inferred that pyrocoll likely interferes with essential biochemical pathways in these cells, leading to their inhibited growth .

Result of Action

The result of Pyrocoll’s action is the inhibition of growth in certain bacteria and cancer cells . This suggests that Pyrocoll may have potential applications in antibacterial and anticancer therapies.

Action Environment

The action of Pyrocoll may be influenced by various environmental factors. For instance, Pyrocoll is produced by Streptomyces, a genus of bacteria that thrives in alkaline environments . Therefore, the efficacy and stability of Pyrocoll might be affected by the pH of the environment.

properties

IUPAC Name |

1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCZWOZHDDOBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319137 | |

| Record name | Pyrocoll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrocoll | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pyrocoll | |

CAS RN |

484-73-1 | |

| Record name | Pyrocoll | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrocoll | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocoll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYROCOLL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX87IX52NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrocoll | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

272 - 273 °C | |

| Record name | Pyrocoll | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

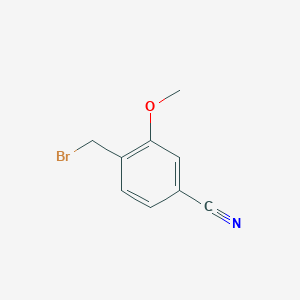

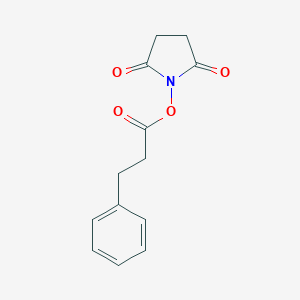

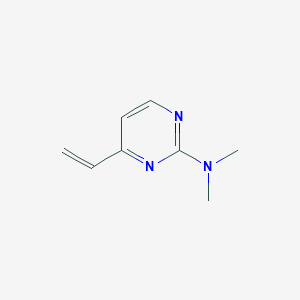

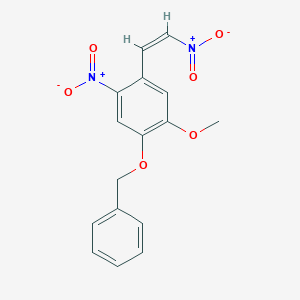

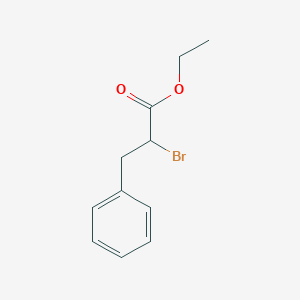

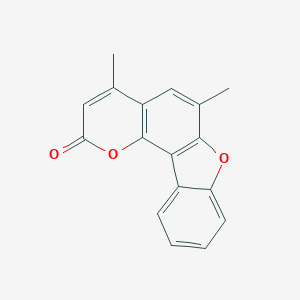

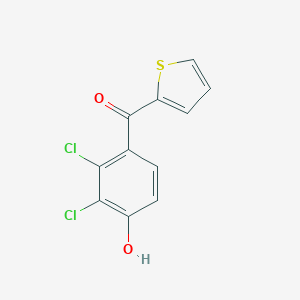

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Pyrocoll?

A1: Pyrocoll has demonstrated a broad spectrum of biological activity. It exhibits antibiotic effects against various Arthrobacter strains and filamentous fungi [, ]. Additionally, it displays antiparasitic activity against several pathogenic protozoa [, ]. Furthermore, Pyrocoll has shown antitumor activity against some human tumor cell lines [, ].

Q2: Can Pyrocoll's interaction with RyR2 be altered in diabetic conditions?

A3: Yes, studies indicate that streptozotocin-induced diabetes in rats increases disulfide bond formation on RyR2, potentially explaining the protein's reduced [3H]ryanodine binding capacity observed in diabetic conditions []. Interestingly, Pyrocoll was unable to activate RyR2 from diabetic rats, suggesting that diabetes-induced changes in RyR2 sulfhydryl groups may hinder Pyrocoll's activating effect []. Insulin treatment partially restored Pyrocoll's ability to activate RyR2, indicating a potential role of insulin in modulating these interactions [].

Q3: Has Pyrocoll been found in nature?

A4: While Pyrocoll was initially known as a synthetic compound and a constituent of cigarette smoke, it has recently been isolated as a natural product from Streptomyces sp. AK409, a novel alkaliphilic Streptomyces strain [, ].

Q4: Can Pyrocoll bind to DNA?

A5: Yes, a study investigating the metabolites of mangrove endophytic fungus Xylaria sp. (#2508) found that Pyrocoll exhibited strong binding affinity to calf thymus (CT) DNA [].

Q5: What is the likely mechanism of Pyrocoll's interaction with DNA?

A6: Fluorescence quenching and spectrophotometric titration experiments suggest that Pyrocoll interacts with DNA via an intercalation mechanism []. This finding highlights Pyrocoll's potential as a DNA-binding agent.

Q6: How is Pyrocoll involved in the olfactory phenotype of greater sac-winged bats?

A7: Research on greater sac-winged bats (Saccopteryx bilineata) revealed that Pyrocoll is a component of the wing sac odorant in adult males, particularly during the mating season []. Interestingly, Pyrocoll was absent in the odor profiles of juvenile males before the mating season but appeared in lower quantities during the mating season []. This suggests that Pyrocoll, along with other compounds, might signal age or sexual maturity to potential mates [].

Q7: Are there any known chiral properties associated with Pyrocoll derivatives?

A8: While Pyrocoll itself is not inherently chiral, research has explored the synthesis and properties of axially dissymmetric pyrroles and pyrocolls []. These compounds, derived from specific naphthyl and phenanthryl pyrrole carboxylates, exhibited interesting characteristics, including the ability to catalyze enantioselective addition reactions with diethylzinc and aromatic aldehydes []. This highlights the potential of designing chiral Pyrocoll derivatives for asymmetric synthesis.

Q8: What is the historical context of Pyrocoll research?

A9: The earliest known research on Pyrocoll dates back to the late 19th century, with studies focusing on its synthesis and chemical derivatization [, , ]. Over time, the focus has expanded to explore its biological activities, including its antibiotic, antiparasitic, and antitumor properties [, ]. More recently, research has delved into understanding its interactions with biological targets like RyR2 and DNA [, ], as well as its role in the chemical ecology of certain bat species [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

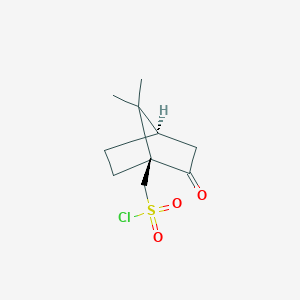

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)